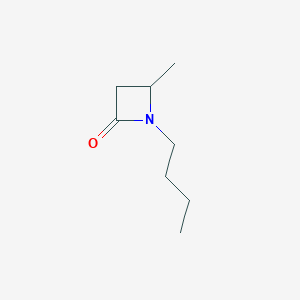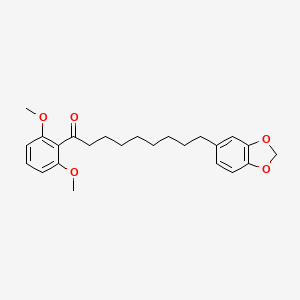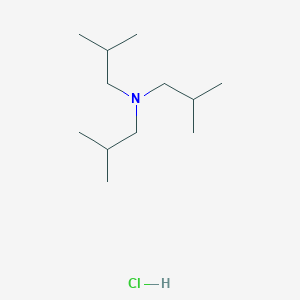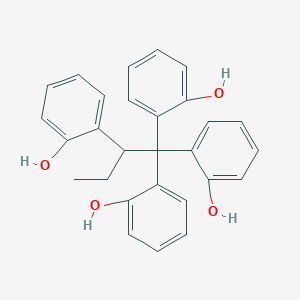
2,2',2'',2'''-(Butane-1,1,1,2-tetrayl)tetraphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol is an organic compound characterized by its unique structure, which includes four phenol groups attached to a central butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol typically involves the reaction of butane-1,1,1,2-tetrayl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butane-1,1,1,2-tetrayl chloride+4Phenol→2,2′,2′′,2′′′−(Butane−1,1,1,2−tetrayl)tetraphenol+4HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as distillation and recrystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with multiple phenolic groups.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final products.
Wirkmechanismus
The mechanism of action of 2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol is primarily related to its phenol groups. These groups can donate hydrogen atoms, making the compound an effective antioxidant. The molecular targets and pathways involved include:
Antioxidant Activity: The phenol groups can neutralize free radicals, preventing oxidative damage to cells and tissues.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylethylene: Similar structure but with an ethylene backbone instead of butane.
Tetraphenylmethane: Contains a methane backbone with four phenyl groups.
Tetraphenylsilane: Silicon atom at the center with four phenyl groups attached.
Uniqueness
2,2’,2’‘,2’‘’-(Butane-1,1,1,2-tetrayl)tetraphenol is unique due to its butane backbone, which provides different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
113588-12-8 |
|---|---|
Molekularformel |
C28H26O4 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
2-[1,1,1-tris(2-hydroxyphenyl)butan-2-yl]phenol |
InChI |
InChI=1S/C28H26O4/c1-2-20(19-11-3-7-15-24(19)29)28(21-12-4-8-16-25(21)30,22-13-5-9-17-26(22)31)23-14-6-10-18-27(23)32/h3-18,20,29-32H,2H2,1H3 |
InChI-Schlüssel |
JNAZWELHQAGDGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1O)C(C2=CC=CC=C2O)(C3=CC=CC=C3O)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



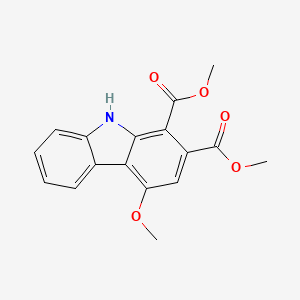
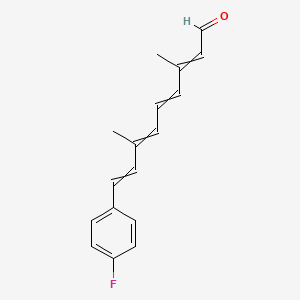
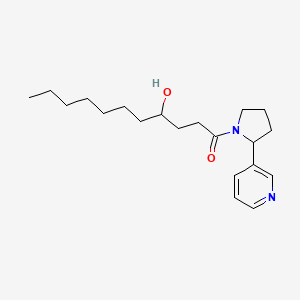
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)

![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
